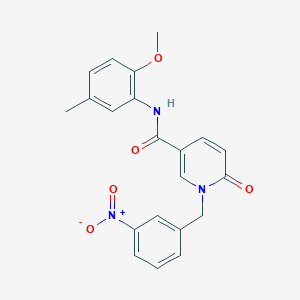

![molecular formula C22H26FN3O3S2 B2703253 4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 851080-00-7](/img/structure/B2703253.png)

4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with a dipropylsulfamoyl group and a benzothiazole moiety, which contribute to its unique chemical properties.

Applications De Recherche Scientifique

Antimicrobial Applications

Some novel compounds, including fluoro-substituted sulphonamide benzothiazole derivatives, have been synthesized and screened for anti-microbial activity. These studies reveal that benzothiazoles and sulphonamide compounds possess pharmacologically proven therapeutic potentials, including a wide range of biodynamic properties. The introduction of a fluorine atom and variations in the benzothiazole scaffold contribute to significant antimicrobial activities against various bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Jagtap et al., 2010).

Anticancer Applications

The exploration of benzothiazole derivatives extends to anticancer research, where modifications to the benzothiazole core structure, such as the introduction of sulphonamide groups, have shown promise in pro-apoptotic activities against cancer cell lines. This is exemplified by the synthesis of indapamide derivatives, which demonstrated significant proapoptotic activity on melanoma cell lines, highlighting the potential of benzothiazole-based compounds in cancer therapy (Yılmaz et al., 2015).

Sensing and Detection Applications

Benzothiazole derivatives have also found applications in sensing and detection, particularly as fluorescent sensors for metal ions such as Al3+ and Zn2+. Compounds based on benzothiazole and benzimidazole conjugates have shown significant solvatochromic behavior and fluorescence properties, making them suitable for detecting specific metal ions in various environments. These findings suggest the versatility of benzothiazole derivatives in developing new fluorescent materials for chemical sensing and environmental monitoring (Suman et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Furthermore, benzothiazole-based compounds have been investigated as inhibitors for specific enzymes, such as carbonic anhydrases, which are associated with various diseases, including cancer. These studies aim to develop novel inhibitors that can selectively target cancer-associated carbonic anhydrase isoforms, offering a therapeutic approach for treating cancer by modulating enzyme activity (Al-Warhi et al., 2022).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

- **Introduction of the Dipropylsulfamoyl Group

Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Fluoro Group: The fluorination step can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Formation of the Benzamide Core: This involves the reaction of the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base like triethylamine.

Propriétés

IUPAC Name |

4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S2/c1-4-14-25(15-5-2)31(28,29)17-12-10-16(11-13-17)21(27)24-22-26(6-3)20-18(23)8-7-9-19(20)30-22/h7-13H,4-6,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOYXQBFYICXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2703170.png)

![5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2703173.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide](/img/structure/B2703177.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)

![2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2703182.png)

![7-methyl-3-(1-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2703183.png)

![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)

![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2703189.png)